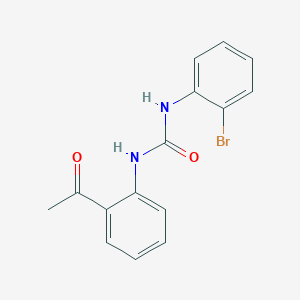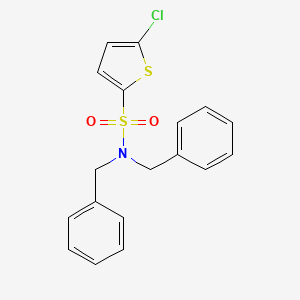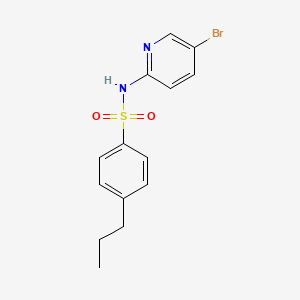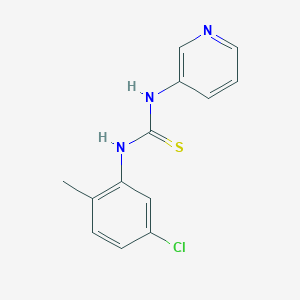
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group and a phenylpropyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: 4-hydroxy-N-(1-phenylpropyl)benzenesulfonamide.
Reduction: 4-methoxy-N-(1-phenylpropyl)benzenamine.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(4-methylphenyl)benzenesulfonamide
- N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
Uniqueness
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl chain can influence its lipophilicity and ability to interact with biological membranes, potentially enhancing its activity compared to other sulfonamides.
Propriétés
IUPAC Name |
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-16(13-7-5-4-6-8-13)17-21(18,19)15-11-9-14(20-2)10-12-15/h4-12,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVSDUWTQALQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)

![N-(2-bromophenyl)-N'-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4286380.png)
![METHYL 4-({[4-(1-PYRROLIDINYLCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4286393.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4286400.png)
![methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4286407.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286420.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)

![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)

